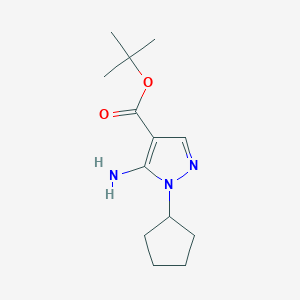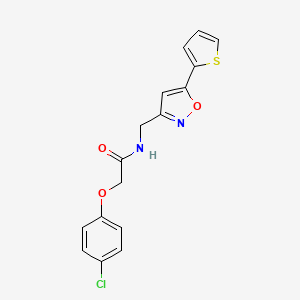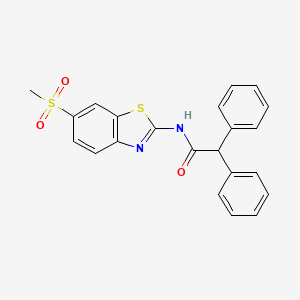![molecular formula C21H20N2O4 B2904526 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 851408-07-6](/img/structure/B2904526.png)
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a quinoline, a benzodioxole, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been synthesized and characterized . The synthesis of these compounds often involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a quinoline and a benzodioxole ring system suggests a complex, multi-ring structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in a variety of reactions, including hydrolysis and condensation reactions .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
4-Oxoquinolines, a class that includes N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, are significant in medicinal chemistry due to their biological and synthetic versatility. N-1-Alkylated-4-oxoquinoline derivatives are linked with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is associated with diverse biological activities (Batalha et al., 2019).
Synthesis and Reactions
The synthesis of derivatives related to this compound, involving regiosselective reactions and the exploration of acid/base behavior, has been studied using Density Functional Theory (DFT) methods. These studies contribute to understanding the chemical behavior and potential applications of such compounds in pharmacology and organic synthesis (Batalha et al., 2019).
Photophysical and Electrochemical Properties
Research on carboxylated cyanine dyes, which are structurally similar to this compound, has shown significant potential in improving photoelectric conversion efficiency in dye-sensitized solar cells. These studies reveal the application of such compounds in renewable energy technologies (Wu et al., 2009).
Cytotoxicity and Anticancer Research
Compounds structurally related to this compound have shown substantial cytotoxicity against in vivo subcutaneous tumors in mice. This indicates their potential use in developing anticancer treatments (Bu et al., 2001).
Mécanisme D'action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
For instance, L-701,324, a 4-hydroxy-2-quinolone derivative, was found to be a selective antagonist at the glycine site of the NMDA receptor .
Biochemical Pathways
4-hydroxy-2-quinolones have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that 4-hydroxy-2-quinolones have a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-12-3-4-14-9-16(21(25)23-19(14)13(12)2)7-8-22-20(24)15-5-6-17-18(10-15)27-11-26-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDFPLNCBOQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2904448.png)



![2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol](/img/structure/B2904455.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)
![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)
![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

